molecular formula C17H18BrNOS B2354771 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1797295-93-2

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2354771
CAS No.: 1797295-93-2
M. Wt: 364.3
InChI Key: WHJLDAYDAASUHU-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2-bromophenyl group, a cyclopropylamine, and a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c18-16-4-2-1-3-14(16)5-8-17(20)19(15-6-7-15)11-13-9-10-21-12-13/h1-4,9-10,12,15H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJLDAYDAASUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a bromophenyl group, a cyclopropyl moiety, and a thiophenyl component, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C18_{18}H20_{20}BrNOS
  • Molecular Weight : 378.3 g/mol
  • CAS Number : 1797318-42-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail its effects on cellular processes and specific biological systems.

Cellular Effects

  • Enzyme Interactions :
    • The compound has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects.
    • It may also modulate other enzyme activities, influencing metabolic pathways critical for cell function.
  • Cell Signaling Pathways :
    • Studies indicate that the compound can influence cell signaling pathways, affecting gene expression related to cellular metabolism and growth. This modulation can lead to changes in cellular behavior, including apoptosis and proliferation.

Biological Activity in Disease Models

Research has demonstrated the potential of 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide in various disease models:

  • Neuroprotective Effects : In rodent models of neurodegenerative diseases, compounds similar in structure have shown neuroprotective properties by reducing neuronal death and improving cognitive functions. This suggests that this compound may also exhibit similar neuroprotective effects through mechanisms involving the modulation of neuroinflammatory responses .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells, suggesting that this compound could also be evaluated for potential anticancer activity .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of compounds related to 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide:

StudyFindings
The compound interacts with cytochrome P450 enzymes, influencing drug metabolism.
Related compounds showed significant cytotoxicity against cancer cell lines with IC50_{50} values in the micromolar range.
Neuroprotective effects observed in animal models suggest potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18BrNOS
  • Molecular Weight : 364.3 g/mol
  • CAS Number : 1797295-93-2

The compound features a bromophenyl group, a cyclopropyl moiety, and a thiophenyl component, contributing to its unique pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Enzyme Interactions

Research indicates that 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their therapeutic effects.

Cell Signaling Pathways

The compound has been shown to influence cell signaling pathways that regulate gene expression related to cellular metabolism and growth. This modulation can lead to significant changes in cellular behavior, including apoptosis and proliferation.

Applications in Drug Development

Given its interactions with biological targets, this compound is being studied for its potential as an inhibitor in various therapeutic contexts:

  • Anticancer Research : The ability of the compound to modulate enzyme activity and cell signaling pathways makes it a candidate for anticancer drug development. Its effects on apoptosis could be particularly relevant in targeting cancer cells .
  • Infectious Diseases : The structural characteristics of 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide suggest potential applications in developing inhibitors for pathogens such as Mycobacterium tuberculosis. Similar compounds have been explored for their efficacy against bacterial infections .
  • Neurological Disorders : The modulation of neurotransmitter systems through enzyme inhibition may also position this compound as a candidate for treating neurological disorders, although specific studies are still needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to 3-(2-bromophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of cytochrome P450 enzymes, affecting drug metabolism.
Anticancer ActivityIdentified potential for inducing apoptosis in cancer cell lines through modulation of signaling pathways.
Infectious Disease TargetsExplored structural optimization for inhibitors targeting Mycobacterium tuberculosis.

These findings underscore the importance of further research into the specific mechanisms by which this compound operates and its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Substituents Potential Effects Reference
Target Compound 2-Bromophenyl, cyclopropyl, thiophen-3-ylmethyl Enhanced halogen bonding; moderate lipophilicity; possible metabolic stability
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide 2-Bromophenyl, benzothiophen-3-yl, hydroxyethyl Increased aromaticity; potential hydrogen bonding via -OH
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophen-2-yl, hydroxy, methyl Higher polarity due to -OH; reduced steric hindrance
3-Chloro-N-(3-hydroxyphenyl)propanamide 3-Hydroxyphenyl, chloro Electron-withdrawing Cl; hydrogen bonding via -OH
S-1 (3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) 4-Fluorophenoxy, nitro, trifluoromethyl Strong electron-withdrawing effects; high metabolic lability

Pharmacological Activities

  • GLUT4 Binding Analogs: Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () exhibit binding to GLUT4, a glucose transporter.
  • Carbonic Anhydrase Inhibition : Sulfonamide-containing propanamides (e.g., ) show enzyme inhibitory activity. The absence of sulfonamide in the target compound suggests divergent mechanisms, though the bromine atom might facilitate hydrophobic interactions with enzyme pockets .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl and thiophen-3-ylmethyl groups in the target compound likely increase lipophilicity compared to hydroxylated analogs (e.g., 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide) .
  • Solubility : Chloro or nitro substituents () reduce aqueous solubility, whereas the bromine in the target compound may balance hydrophobicity and halogen bonding .

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